Sodium [(carbamoylmethyl)sulfanyl]sulfonate
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Overview
Description
Sodium [(carbamoylmethyl)sulfanyl]sulfonate is an organosulfur compound that features a sulfonate group, a carbamoyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium [(carbamoylmethyl)sulfanyl]sulfonate typically involves the reaction of a sulfonyl chloride with a thiol, followed by the introduction of a carbamoyl group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and the use of catalysts to enhance the reaction efficiency. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonates.
Reduction: Thiols, sulfides.
Substitution: Various substituted sulfonates.
Scientific Research Applications
Sodium [(carbamoylmethyl)sulfanyl]sulfonate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium [(carbamoylmethyl)sulfanyl]sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The sulfonate group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Sodium sulfinate: Another organosulfur compound with similar reactivity.
Sodium sulfonate: Shares the sulfonate group but lacks the carbamoyl and sulfanyl linkages.
Sodium thiolate: Contains a thiol group instead of a sulfonate group.
Uniqueness: Sodium [(carbamoylmethyl)sulfanyl]sulfonate is unique due to the presence of both a carbamoyl group and a sulfanyl linkage, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
18877-99-1 |
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Molecular Formula |
C2H4NNaO4S2 |
Molecular Weight |
193.18 g/mol |
IUPAC Name |
sodium;1-amino-1-oxo-2-sulfonatosulfanylethane |
InChI |
InChI=1S/C2H5NO4S2.Na/c3-2(4)1-8-9(5,6)7;/h1H2,(H2,3,4)(H,5,6,7);/q;+1/p-1 |
InChI Key |
ABRIVPKAJVYPPK-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)N)SS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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